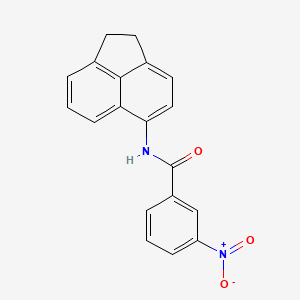![molecular formula C18H22O4 B5172560 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene is not fully understood. However, it has been suggested that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene may exert its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been proposed that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C.
In vivo studies have shown that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene can inhibit tumor growth in animal models. It has also been found to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes such as cell growth and proliferation. However, one of the limitations of using 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene. One area of interest is the development of new anticancer agents based on the structure of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene. Another area of interest is the investigation of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene's potential applications in material science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene and its potential side effects.
Synthesis Methods
The synthesis of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene involves the reaction of 1,3-dimethoxybenzene with 3-(4-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene.
Scientific Research Applications
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In material science, 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. It has also been investigated for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14-8-10-15(11-9-14)21-12-5-13-22-18-16(19-2)6-4-7-17(18)20-3/h4,6-11H,5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYEXJPFWULNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)